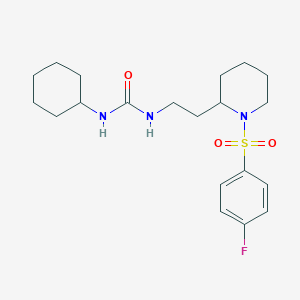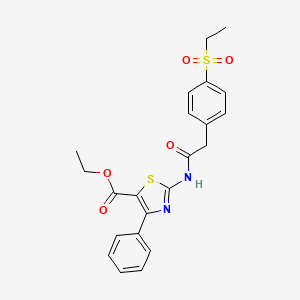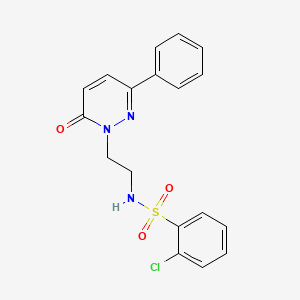![molecular formula C8H14N4O4S2 B2717430 (2R)-2-Amino-3-sulfanylpropanoic acid;2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid CAS No. 2137068-71-2](/img/structure/B2717430.png)
(2R)-2-Amino-3-sulfanylpropanoic acid;2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains a 1,2,4-triazole ring. Triazole compounds are heterocyclic compounds with two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of triazole derivatives has been reported in the literature . A novel, metal-free process for the challenging synthesis of a similar compound, 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, has been reported, which features an efficient construction of the triazole ring under flow conditions .Molecular Structure Analysis
Triazole compounds, including the one , have a molecular formula of C2H3N3 . The structure of these derivatives has been confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
Triazole compounds are known to interact with a variety of enzymes and receptors in the biological system . They can form hydrogen bonds with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .Wissenschaftliche Forschungsanwendungen
Organic-Inorganic Hybrid Materials
A study by Fizer et al. (2021) describes the synthesis of a new hexabromotellurate of triazole ring-containing amino acid, emphasizing the importance of these compounds in the creation of organic-inorganic hybrid materials. The structural characterization was performed using XRD, NMR, and DFT analysis, highlighting the potential applications in materials science and nanotechnology. This research indicates the versatility of triazole-containing amino acids in designing hybrid materials with specific properties for technological applications (Fizer et al., 2021).
Antitumor Activity
Hu et al. (2008) synthesized asymmetric bis(s-triazole Schiff-base)s bearing a functionalized side-chain, demonstrating the potential antitumor activity of these compounds. The in vitro evaluation against various cell lines suggests that these compounds could serve as a foundation for developing new antitumor agents. This study underscores the relevance of (2R)-2-Amino-3-sulfanylpropanoic acid derivatives in medicinal chemistry, particularly in designing novel therapeutics for cancer treatment (Hu et al., 2008).
Photodegradation Studies
Zhou and Moore (1994) investigated the photodegradation of sulfamethoxazole, a compound related to the chemical class of interest, providing insights into environmental chemistry and the fate of sulfonamide antibiotics in water bodies. Understanding the degradation pathways of these compounds is crucial for assessing their environmental impact and for developing strategies to mitigate pollution (Zhou & Moore, 1994).
Immunobiological Activity
Research by Doláková et al. (2005) on 2-amino-3-(purin-9-yl)propanoic acids and their derivatives, including those with sulfanyl groups, has shown significant immunostimulatory and immunomodulatory potency. These findings are instrumental for the pharmaceutical industry, particularly in the development of drugs that can modulate immune responses, offering potential treatments for a variety of immune-related disorders (Doláková et al., 2005).
Catalytic Applications
Studies on sulfuric acid derivatives, such as those by Tayebi et al. (2011) and Tavakoli et al. (2012), highlight the application of sulfanylpropanoic acid derivatives in catalysis. These compounds serve as recyclable catalysts for various organic reactions, demonstrating their utility in green chemistry and sustainable processes (Tayebi et al., 2011), (Tavakoli et al., 2012).
Wirkmechanismus
Target of Action
Amino acids and triazoles can interact with a variety of biological targets. For example, amino acids are the building blocks of proteins and can interact with enzymes, receptors, and transport proteins . Triazoles, on the other hand, are known to bind to various enzymes and receptors due to the presence of nitrogen atoms in their structure .
Mode of Action
The mode of action of amino acids and triazoles can vary greatly depending on the specific compound and target. For instance, amino acids can act as neurotransmitters, metabolic intermediates, or precursors to other bioactive molecules . Triazoles can inhibit enzyme activity, bind to receptors, or interfere with cellular processes .
Biochemical Pathways
Amino acids and triazoles can be involved in numerous biochemical pathways. Amino acids, for instance, are involved in protein synthesis, neurotransmission, and various metabolic pathways . Triazoles can affect pathways related to the targets they bind to .
Pharmacokinetics
The ADME properties of amino acids and triazoles can vary. Generally, amino acids are well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted in the urine . Triazoles can also be well absorbed and distributed, but their metabolism and excretion can vary .
Result of Action
The result of the action of amino acids and triazoles can depend on the specific compound and its target. For example, amino acids can have effects ranging from neurotransmission to metabolic regulation . Triazoles can have effects such as antimicrobial, anticancer, and anti-inflammatory activities .
Action Environment
The action, efficacy, and stability of amino acids and triazoles can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
Eigenschaften
IUPAC Name |
(2R)-2-amino-3-sulfanylpropanoic acid;2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S.C3H7NO2S/c1-3-6-5(8-7-3)11-2-4(9)10;4-2(1-7)3(5)6/h2H2,1H3,(H,9,10)(H,6,7,8);2,7H,1,4H2,(H,5,6)/t;2-/m.0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWCXHOSOFCKCP-WNQIDUERSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC(=O)O.C(C(C(=O)O)N)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NN1)SCC(=O)O.C([C@@H](C(=O)O)N)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[4-(Butyrylamino)anilino]-5-oxopentanoic acid](/img/structure/B2717347.png)

![2-[(1-Propan-2-ylpyrazol-3-yl)amino]acetic acid](/img/structure/B2717350.png)
![1-(3,4-dimethylbenzenesulfonyl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane](/img/structure/B2717352.png)
![9-(3,4-dimethylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![5-bromo-6-chloro-N-[2-(2-fluorophenyl)ethyl]pyridine-3-sulfonamide](/img/structure/B2717355.png)






![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B2717365.png)
![[1-(3-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](3-pyridylmethyl)amine](/img/structure/B2717369.png)
